![molecular formula C15H14ClNO3 B2737607 1-Chloronaphthalen-2-yl morpholine-4-carboxylate CAS No. 526190-29-4](/img/structure/B2737607.png)
1-Chloronaphthalen-2-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on similar morpholine derivatives and chloronaphthalene-related structures has focused on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For example, studies on the synthesis of tetrahydroisoquinolinones and phthalocyanine derivatives incorporate morpholine and naphthalene units for their pharmacological interest and photodynamic therapy potential, respectively (Kandinska, Kozekov, & Palamareva, 2006); (Kucińska et al., 2015). These studies highlight the role of morpholine and chlorinated naphthalene derivatives in constructing complex molecules with potential therapeutic uses.
Catalysis and Material Science
Compounds featuring chloronaphthalene and morpholine frameworks are explored for their catalytic activities and material science applications. For instance, metal-organic architectures involving similar structural motifs have been studied for their catalytic activity in alkane oxidation, indicating the potential of chloronaphthalene and morpholine derivatives in catalysis and as components of functional materials (Gu et al., 2019).
Photodynamic Therapy
Morpholine derivatives have been investigated for their use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Studies on phthalocyanine derivatives possessing morpholine groups have shown promising results in vitro against cancer cell lines, suggesting the potential of morpholine-related compounds in medical applications (Kucińska et al., 2015).
Corrosion Inhibition
Research into morpholine and its derivatives has also extended into the field of corrosion inhibition. Compounds based on morpholine structures have been studied for their effectiveness in protecting metals against corrosion, highlighting their potential application in industrial processes and materials preservation (Nnaji et al., 2017).
properties
IUPAC Name |
(1-chloronaphthalen-2-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETAMOVNKRIPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphthalen-2-yl morpholine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.